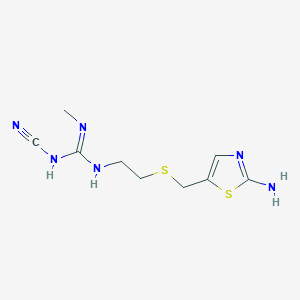
Cmateg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a cyano group, a methyl group, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine typically involves large-scale reactions using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, ethanol, and catalytic amounts of acids or bases . Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in its reactivity and binding to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyano-N’-methyl-N’'-(2-((5-methyl-1H-imidazol-4-yl)methylthio)ethyl)guanidine: This compound has a similar structure but with a different substituent on the thiazole ring.
N-Cyano 2-(substituted amino)ethyl methyl sulfoximine derivatives: These compounds belong to a new chemical family of neonicotinoids and have similar applications in insecticidal activity.
Uniqueness
N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
120399-29-3 |
|---|---|
Molekularformel |
C9H14N6S2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-[2-[(2-amino-1,3-thiazol-5-yl)methylsulfanyl]ethyl]-3-cyano-2-methylguanidine |
InChI |
InChI=1S/C9H14N6S2/c1-12-9(15-6-10)13-2-3-16-5-7-4-14-8(11)17-7/h4H,2-3,5H2,1H3,(H2,11,14)(H2,12,13,15) |
InChI-Schlüssel |
OCXFAAGOUPTODV-UHFFFAOYSA-N |
SMILES |
CN=C(NCCSCC1=CN=C(S1)N)NC#N |
Kanonische SMILES |
CN=C(NCCSCC1=CN=C(S1)N)NC#N |
Key on ui other cas no. |
120399-29-3 |
Synonyme |
CMATEG N-cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















